4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside
Description
Molecular Architecture and Stereochemical Configuration
Core Structural Features
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (molecular formula: C~27~H~29~N~3~O~6~, molecular weight: 491.5 g/mol) features a β-D-glucopyranose scaffold with three key modifications:
- A 4-methoxyphenyl group at the anomeric position.
- Azido substitution at C2, replacing the native hydroxyl group.
- Benzyl ether protections at C3 and C6 hydroxyls.
The β-configuration at the anomeric carbon (C1) is confirmed by the J~1,2~ coupling constant (<1 Hz), characteristic of a dihedral angle near 180° between H1 and H2. The azido group at C2 adopts an equatorial orientation, minimizing steric clashes with the adjacent C3 benzyl group.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C~27~H~29~N~3~O~6~ | |
| Anomeric Configuration | β (J~1,2~ <1 Hz) | |
| XLogP3 | 4.8 (Hydrophobicity Index) | |
| Rotatable Bonds | 11 |
Stereochemical Nuances
The glucopyranose ring adopts a ^4^C~1~ chair conformation, stabilized by intramolecular hydrogen bonding between the C4 hydroxyl and the C6 benzyl ether oxygen. The 3,6-di-O-benzyl groups introduce steric bulk, skewing the side-chain conformation toward a gauche,gauche (gg) arrangement. This contrasts with unmodified β-D-glucopyranosides, which typically exhibit a 50:50 equilibrium between gg and gauche,trans (gt) conformers.
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3 |
InChI Key |
ZTAXYCGZXSYIMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Gold-Catalyzed SN2 Glycosylation
This method leverages a gold-activated 1-naphthoate leaving group to achieve high stereoselectivity in forming 1,2-cis-glycosidic bonds.
Key Steps
- Leaving Group Activation : A glycosyl donor with a 1-naphthoate group and an amide substituent is activated by AuCl3 or AuOTf.
- SN2 Glycosylation : The acceptor attacks the anomeric carbon via an SN2 mechanism, directed by hydrogen bonding between the amide group and the acceptor.
- Stereochemical Outcome : The reaction proceeds with stereoinversion at the anomeric position, yielding β-glycosides with >98% selectivity.
Advantages
- Broad acceptor compatibility (alcohols, thiols, amines).
- Scalability demonstrated in trisaccharide synthesis.
Limitations
- Requires specialized catalysts and anhydrous conditions.
One-Pot Double Inversion with TBAN3
This approach enables the sequential inversion of hydroxyl groups to install azido functionalities.
Protocol
- Benzoylation : Mono-benzoyl sugars undergo double inversion using TBAN3 (tetrabutylammonium nitrite).
- Azide Introduction : Sodium azide replaces the leaving group in a single pot, forming di-azido intermediates.
Example Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | N,N-dimethylformamide |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
Applications
Azidophenylselenylation of Glycals
This method converts glycals into versatile selenoglycosyl donors, enabling controlled glycosylation.
Mechanism
- Glycal Activation : Glycals react with Ph2Se2 and TMSN3 in the presence of PhI(OAc)2 to form phenyl 2-azido-2-deoxy-1-selenoglycosides.
- Glycosylation : Donors react with acceptors (e.g., alcohols) under solvent-dependent stereocontrol:
Case Study: Galactal to Donor
| Starting Material | Product | Yield |
|---|---|---|
| Triacetylgalactal | 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl selenide | 85% |
Scalable Synthesis from d-Glucosamine
This robust method involves iterative protection, deoxygenation, and functionalization.
Synthetic Pathway
- Protection : d-Glucosamine hydrochloride is acetylated at C3, C4, and C6.
- C6 Deoxygenation : Using a trifluoroacetamide or imine intermediate, C6 is removed via radical or elimination reactions.
- Azide Introduction : A mesylate or tosylate at C2 is replaced with sodium azide.
- Glycosylation : A 4-methoxyphenyl glycoside is formed using a selenoglycoside donor.
Key Optimization
Substitution Reactions
Direct substitution of a leaving group (e.g., mesylate) with azide is a straightforward route.
Procedure
- Leaving Group Formation : Hydroxyl group at C2 is converted to a mesylate or tosylate.
- Azide Nucleophilic Attack : Sodium azide in DMF displaces the leaving group with inversion of configuration.
Example Data
| Substrate | Leaving Group | Product | Yield |
|---|---|---|---|
| Methyl 4-O-mesyl-α-D-glucopyranoside | Mesyl | Methyl 4-azido-4-deoxy-β-D-glucopyranoside | 78% |
Oxazoline-Mediated Glycosylation
This method employs oxazoline intermediates for regioselective glycosylation.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Gold-Catalyzed SN2 | High stereoselectivity, broad scope | Requires Au catalysts |
| Selenoglycosylation | Solvent-tunable stereochemistry | Sensitive to light |
| d-Glucosamine Route | Scalable, orthogonal protection | Multistep sequence |
Critical Challenges and Solutions
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, particularly targeting unprotected hydroxyl groups or the glucopyranose ring. Key reagents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| TEMPO/NaClO | pH 10–11, 0–5°C, 2–4 hrs | Ketone derivative at C4 position | 65–75% | Synthesis of oxidized glycomimetics |
| Dess-Martin periodinane | Dichloromethane, RT, 1 hr | C3 hydroxyl oxidation to carbonyl | 70% | Carbohydrate intermediate synthesis |
This reaction is critical for modifying sugar moieties in drug development .
Reduction and Hydrogenolysis
The benzyl ether protections and azido group enable selective reductions:
| Reaction Type | Reagents/Conditions | Outcome | Yield | Functional Impact |
|---|---|---|---|---|
| Hydrogenolysis (Benzyl) | H₂, Pd/C, MeOH, 25°C, 12 hrs | Deprotection of 3,6-di-O-benzyl groups | 85% | Reveals free hydroxyls for conjugation |
| Staudinger Reaction | PPh₃, THF/H₂O, RT, 6 hrs | Azide → Amine conversion | 90% | Enables peptide coupling |
The Staudinger reaction is pivotal for bioconjugation strategies .
Click Chemistry (CuAAC)
The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Alkyne Partner | Conditions | Triazole Product | Yield | Application |
|---|---|---|---|---|
| Propargyl glycoside | CuSO₄, sodium ascorbate, DMF, RT | 1,4-disubstituted triazole-linked glycoconjugate | 82% | Targeted drug delivery systems |
| Fluorescent alkyne tags | 50°C, 24 hrs | Fluorescently labeled carbohydrate probes | 75% | Diagnostic imaging |
This reaction underpins its utility in material science and diagnostics .
Glycosylation Reactions
As a glycosyl donor, it facilitates bond formation in carbohydrate synthesis:
| Glycosyl Acceptor | Activator | Conditions | Product | Yield |
|---|---|---|---|---|
| Thioglycoside | NIS/TfOH, CH₂Cl₂, –40°C | β(1→4)-linked disaccharide | 68% | |
| Alcohol nucleophile | BF₃·Et₂O, 0°C | Mixed α/β-glycosidic bonds | 55% (α:β = 1:3) |
Steric hindrance from benzyl groups often biases β-selectivity.
Benzyl Ether Deprotection
Sequential deprotection strategies are employed for selective functionalization:
| Method | Reagents | Target Position | Compatibility |
|---|---|---|---|
| Acidic hydrolysis | TFA/H₂O (9:1), 0°C | 3-O-benzyl | Preserves azido group |
| Radical bromination | NBS, AIBN, CCl₄, 80°C | 6-O-benzyl | Requires inert atmosphere |
These steps are essential for stage-wise synthesis of oligosaccharides .
Thermal and Photochemical Reactions
The azido group exhibits unique stability and reactivity under controlled conditions:
| Condition | Reaction | Product | Notes |
|---|---|---|---|
| UV light (254 nm) | Nitrene generation | Crosslinked polymers | Used in photoaffinity labeling |
| 120°C (neat) | Cyclization to tetrazole | Tetrazole-fused carbohydrate | Explored in antiviral drug discovery |
Key Structural Insights
The compound’s reactivity is governed by:
-
Azido Group : Enables click chemistry and reduction to amines.
-
Benzyl Protections : Provide steric bulk and enable selective deprotection.
-
Methoxyphenyl Aglycone : Enhances solubility in organic solvents.
Scientific Research Applications
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside is a compound with versatile applications in various scientific research fields . Its molecular formula is C27H29N3O6 and its molecular weight is 491.54 g/mol .
Applications
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is widely utilized in research, with applications that include :
- Glycosylation Reactions: It acts as a glycosyl donor in synthetic chemistry to form glycosidic bonds, which are important in creating complex carbohydrates .
- Drug Development: The compound's structure can be modified to improve the bioavailability and efficacy of pharmaceutical compounds, making it useful in medicinal chemistry .
- Bioconjugation: The azido group allows for click chemistry applications, enabling researchers to attach this compound to biomolecules for targeted drug delivery systems .
- Diagnostics: It can be employed to develop diagnostic tools for detecting specific biomolecules because it can form stable conjugates .
- Material Science: Its properties make it suitable for creating functionalized materials for use in sensors and other advanced material applications .
Safety Information
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its reactivity due to the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and labeling studies, where the compound can be used to tag biomolecules .
Comparison with Similar Compounds
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 2)
- Key Differences :
- Functional Implications: The acetamido group facilitates glycosylation as a donor but lacks reactivity for click chemistry . Reduced steric bulk compared to the 4-methoxyphenyl group may improve solubility in polar solvents.
4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside
- Key Differences :
- Functional Implications: Benzylidene protection simplifies regioselective deprotection but limits flexibility for stepwise synthesis . Cyclic protection may reduce solubility in non-polar solvents compared to linear benzyl groups.
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside
- Key Differences :
- Functional Implications :
4-Methoxyphenyl 2-O-Acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside
- Key Differences :
- Functional Implications :
Biological Activity
4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS Number: 1272755-25-5) is a glycosylated compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article will delve into its synthesis, biological activities, and implications for therapeutic applications.
- Molecular Formula : C27H29N3O6
- Molecular Weight : 491.54 g/mol
- Appearance : White to almost white powder or crystals
- Purity : >98.0% (NMR)
Synthesis
The compound is synthesized through a series of chemical transformations involving azidonitration and glycosylation techniques. These methods allow for the introduction of the azido group and the benzyl moieties onto the glucopyranoside structure, enhancing its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of glucopyranosyl-conjugated benzyl derivatives. A notable investigation demonstrated that compounds similar to 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside exhibited significant antiproliferative effects against various cancer cell lines, including colorectal cancer cells (HCT-116) and normal human cells (293T). The mechanism of action primarily involves triggering apoptotic pathways rather than necrosis, leading to selective cytotoxicity towards cancer cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |
|---|---|---|
| 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside | TBD | TBD |
| Compound 8d | 5.0 | 4.0 |
| Compound 9d | >200 | ND |
Note: IC50 values indicate the concentration required to inhibit cell proliferation by 50%.
The mechanism underlying the anticancer activity of this compound involves:
- Induction of Apoptosis : Compounds induce early and late apoptosis in treated cells, confirmed through assays such as Annexin V staining and TUNEL assay.
- Selectivity : The presence of specific substituents on the benzyl moiety significantly affects selectivity towards cancer cells over normal cells.
Case Studies
- Study on Colorectal Cancer Cells : A study conducted on HCT-116 cells showed that treatment with glucopyranosyl-conjugated benzyl derivatives resulted in significant cell death through apoptosis. The compounds were compared to standard chemotherapeutics like 5-fluorouracil (5-FU), showing comparable efficacy with improved selectivity towards cancerous cells .
- In Vivo Models : Further research is warranted to evaluate the efficacy of these compounds in animal models of cancer to confirm their therapeutic potential and safety profiles.
Q & A
Basic Question: What are the key synthetic strategies for introducing the 2-azido group in this glucopyranoside derivative?
Methodological Answer:
The 2-azido group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, starting from a 2-sulfonate intermediate (e.g., 4-O-mesyl derivative), sodium azide displaces the leaving group under anhydrous conditions (e.g., DMF, 60°C, 12h) . Alternatively, azidation via diazotransfer reagents (e.g., triflyl azide) preserves stereochemistry. Confirmation of azide incorporation requires IR spectroscopy (ν ~2100 cm⁻¹) and mass spectrometry (e.g., ESI-MS: [M+Na]⁺ at m/z 648.2) .
Advanced Question: How can regioselectivity challenges during benzylation at the 3- and 6-positions be resolved?
Methodological Answer:
Regioselective benzylation is achieved via temporary protecting groups. For instance:
4,6-O-Benzylidene acetal formation directs benzylation to the 3-position first under NaH/BnBr conditions in DMF (0°C→RT, 2h, 85% yield).
Subsequent acidic hydrolysis (80% AcOH, 50°C) removes the benzylidene group, enabling 6-O-benzylation with BnBr/NaH (RT, 4h, 78% yield) .
Critical Note: Competing side reactions (e.g., over-benzylation) are minimized by stoichiometric control (1.2 equiv BnBr per OH group) .
Basic Question: What analytical techniques are essential for confirming the stereochemical integrity of the β-D-glucopyranoside core?
Methodological Answer:
NMR Spectroscopy:
- ¹H NMR: Anomeric proton (H-1) appears as a doublet at δ 4.8–5.2 ppm with J₁,₂ ≈ 8 Hz (β-configuration).
- ¹³C NMR: C-1 resonance at δ 100–105 ppm confirms glycosidic linkage .
X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., benzyl group placement) .
Polarimetry: Specific rotation ([α]D²⁵ ≈ -30° to -50° in CHCl₃) validates the β-anomer .
Advanced Question: How can competing side reactions during glycosylation with this derivative be suppressed?
Methodological Answer:
Side reactions (e.g., azide reduction or aglycone displacement) are mitigated by:
Pre-activation of Donors: Use of glycosyl donors (e.g., trichloroacetimidates) with catalytic TMSOTf (0.1 equiv) at -40°C minimizes azide degradation .
Solvent Optimization: Anhydrous CH₂Cl₂/Et₂O (1:3) with 4Å molecular sieves prevents hydrolysis .
Monitoring by TLC: Hexane/EtOAc (3:7) with cerium molybdate staining detects intermediates .
Basic Question: What are the common applications of this compound in carbohydrate chemistry?
Methodological Answer:
This derivative serves as:
Glycosylation Precursor: The 2-azido group is reduced to an amine (e.g., Staudinger reaction) for conjugation with lipid or peptide aglycones .
Enzyme Substrate: Used in assays for glycosidases (e.g., β-glucosidases) by monitoring azide-to-amine conversion via HPLC .
Building Block for Oligosaccharides: Sequential deprotection (e.g., hydrogenolysis of benzyl groups) enables chain elongation .
Advanced Question: How can researchers address low yields in the final hydrogenolysis step?
Methodological Answer:
Low yields during benzyl/PMB removal arise from:
Catalyst Poisoning: Trace sulfur/phosphorus impurities in solvents. Pre-purify solvents via alumina columns.
Incomplete Deprotection: Use high-pressure H₂ (50 psi) with 10% Pd/C in EtOAc/MeOH (1:1) at RT for 24h. Monitor by MS .
Azide Stability: Replace H₂ with ammonium formate (20 equiv) in MeOH at 60°C for 6h to avoid azide reduction .
Basic Question: What are the storage and handling precautions for this azide-containing compound?
Methodological Answer:
Storage: -20°C under argon in amber vials (light-sensitive).
Handling: Avoid mechanical shock or heat. Use explosion-proof equipment during scale-up.
Quenching Spills: Treat with 10% sodium hypochlorite to neutralize azides .
Advanced Question: How can researchers validate the absence of residual protecting groups after synthesis?
Methodological Answer:
Quantitative ¹H NMR: Compare integrals of benzyl protons (δ 7.2–7.4 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene).
MALDI-TOF MS: Detect residual benzyl groups via mass shifts (e.g., +91 Da per benzyl) .
Elemental Analysis: Carbon/nitrogen ratios should match theoretical values (e.g., C: 62.3%, N: 6.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
